(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine
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Overview
Description
(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a member of the pteridine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinated and fluorinated aromatic compounds, pteridine derivatives, and various catalysts to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may require access to specialized chemical literature or patents for comprehensive information.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes to accommodate larger quantities. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs) and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit CDK inhibitory activity and are being studied for their therapeutic potential.
Uniqueness
Its combination of chloro, methyl, and fluoro substituents on the aromatic rings, along with the pteridine core, differentiates it from other similar compounds and may contribute to its unique properties and effects.
Properties
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6/c1-11-10-12(20)2-7-15(11)25-18-16-17(23-9-8-22-16)26-19(27-18)24-14-5-3-13(21)4-6-14/h2-10H,1H3,(H2,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSOAJWHNEUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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